Alanine, 2-methyl-N-(1-oxooctyl)-
Description
Table 1: Molecular Identity Summary
| Property | Value |
|---|---|
| IUPAC Name | 2-(octanoylamino)-2-methylpropanoic acid |
| CAS Registry Number | 176664-71-4 |
| Molecular Formula | C₁₂H₂₃NO₃ |
| Exact Mass | 229.1678 Da |
| Molecular Weight | 229.32 g/mol |
This data ensures precise identification in analytical and synthetic contexts, such as mass spectrometry or chromatographic analysis.
Properties
CAS No. |
176664-71-4 |
|---|---|
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.32 |
IUPAC Name |
2-methyl-2-(octanoylamino)propanoic acid |
InChI |
InChI=1S/C12H23NO3/c1-4-5-6-7-8-9-10(14)13-12(2,3)11(15)16/h4-9H2,1-3H3,(H,13,14)(H,15,16) |
InChI Key |
PLXBHAOFRHUTEU-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NC(C)(C)C(=O)O |
Synonyms |
Alanine, 2-methyl-N-(1-oxooctyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Varying Acyl Chain Lengths
Compounds with differing acyl chain lengths exhibit distinct physicochemical and functional properties:
Key Findings :
- Lipophilicity : Longer acyl chains (e.g., 1-oxooctyl vs. 1-oxopropyl) increase logP values, enhancing lipid solubility. For instance, the octyl chain in the target compound may improve surfactant or drug delivery capabilities compared to shorter analogs .
- Synthesis : Shorter-chain derivatives (e.g., 1-oxopropyl) are often intermediates in peptide synthesis, while longer chains (e.g., 1-oxooctadecyl) are used in amphiphilic molecules for detergents .
Functional Group Modifications
Substitutions on the amino or carboxyl groups alter reactivity and applications:
Key Findings :
- N-Acylation : The target compound’s N-(1-oxooctyl) group contrasts with sulfonyl or isobutyryl modifications, which may reduce solubility but enhance stability or receptor binding .
- Biological Activity : N-(1-Oxooctyl)glycine , found in marine macrophytes (C. crassa), shares the oxooctyl chain but lacks the 2-methyl group, suggesting divergent bioactivity profiles .
Beta-Alanine Derivatives
Beta-alanine analogs exhibit distinct backbone structures:
Key Findings :
- Amphiphilicity : Beta-alanine derivatives with hydroxyethyl and oxooctyl groups (e.g., CAS 33018-83-6) are used in fatty amphocarboxylates for cosmetics, highlighting the role of polar groups in surfactant design .
- Toxicity : Some β-alanine esters (e.g., CAS 124900-08-9) are listed in toxic chemical inventories, suggesting stricter handling requirements compared to the target compound .
Peptide Conjugates
Complex conjugates integrate the target compound into larger structures:
| Compound Name | CAS Number | Molecular Formula | Application |
|---|---|---|---|
| L-Alanine, N-methyl-N-(10-methyl-1-oxoundecyl)-... | 459844-20-3 | C₄₂H₆₀N₆O₁₁ | Anticancer peptide research |
Key Findings :
- Drug Delivery : The 1-oxoundecyl chain in this peptide enhances cellular uptake, demonstrating how acyl chain length impacts pharmacokinetics .
Preparation Methods
Schotten-Baumann Acylation
The Schotten-Baumann reaction involves reacting an amino acid with an acyl chloride in a biphasic system (aqueous base and organic solvent). For this compound:
-
2-Methylalanine is dissolved in aqueous sodium hydroxide (pH ~10–12), ensuring deprotonation of the amino group.
-
Octanoyl chloride is added dropwise to the vigorously stirred mixture, typically in dichloromethane or ethyl acetate.
-
The reaction proceeds at 0–25°C, with the acyl chloride reacting preferentially with the nucleophilic amino group to form the amide bond.
-
Post-reaction acidification precipitates the product, which is purified via recrystallization or chromatography.
Key Considerations :
Carbodiimide-Mediated Coupling
This method employs coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to activate octanoic acid:
-
Octanoic acid is activated by EDC/HOBt in anhydrous dimethylformamide (DMF) or dichloromethane.
-
2-Methylalanine (with its carboxylic acid protected as a methyl ester) is introduced, allowing the activated intermediate to acylate the amino group.
-
Deprotection of the methyl ester via hydrolysis with aqueous NaOH yields the final product.
Advantages :
Mixed Anhydride Approach
Inspired by large-scale peptide synthesis, this method uses ethyl chloroformate to generate a reactive mixed anhydride:
-
Octanoic acid is treated with ethyl chloroformate and a tertiary amine (e.g., N-methylmorpholine) in tetrahydrofuran (THF) at -15°C.
-
The resulting mixed anhydride is reacted with 2-methylalanine , whose amino group attacks the electrophilic carbonyl carbon.
-
The reaction is quenched with aqueous acid, and the product is extracted into an organic solvent.
Optimization Insights :
-
Low temperatures (-10°C to 0°C) suppress side reactions like oligomerization.
-
Sodium hydrogen carbonate is preferred for pH adjustment to avoid epimerization.
Solvent and Base Selection
Solvent Systems
Base Compatibility
-
Inorganic bases (NaOH, NaHCO₃) are used in aqueous phases for Schotten-Baumann reactions.
-
Organic bases (triethylamine, N-methylmorpholine) facilitate anhydride formation and neutralize HCl in non-aqueous systems.
Purification and Stability
Chromatographic Purification
Silica gel chromatography with eluents such as ethyl acetate/hexane (1:3) effectively isolates the product from unreacted starting materials or dipeptide byproducts.
Thermal Stability
Differential scanning calorimetry (DSC) of analogous N-acylated amino acids reveals decomposition temperatures exceeding 110°C, indicating suitability for long-term storage at ambient conditions.
Scalability and Industrial Relevance
Q & A
Q. What are the established synthetic pathways for Alanine, 2-methyl-N-(1-oxooctyl)-, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves acylation of 2-methylalanine with 1-oxooctanoyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Post-reaction, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product. Purity can be verified using HPLC with UV detection (λ = 254 nm) and confirmed via <sup>1</sup>H/<sup>13</sup>C NMR spectral matching against theoretical predictions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR should show distinct peaks for the methyl group (δ ~1.2 ppm) and the N-acyl proton (δ ~8.1 ppm). <sup>13</sup>C NMR confirms the carbonyl (C=O) groups at δ ~170–175 ppm.
- Mass Spectrometry (MS) : High-resolution ESI-MS can validate the molecular ion peak ([M+H]<sup>+</sup> at m/z 286.2 for C12H23NO3). Compare with theoretical fragmentation patterns .
- Infrared (IR) Spectroscopy : Key stretches include N-H (~3300 cm<sup>-1</sup>), C=O (~1650 cm<sup>-1</sup>), and C-O (~1250 cm<sup>-1</sup>) .
Q. What safety protocols are mandated for handling this compound in laboratory settings?
- Methodological Answer : Regulatory guidelines (e.g., Australia’s IChEMS Register) classify structurally related amphoteric carboxylates under Schedule 3, requiring strict controls:
- Use fume hoods to avoid inhalation of aerosols.
- Wear nitrile gloves and protective eyewear due to potential skin/eye irritation.
- Store in airtight containers at 4°C, away from oxidizing agents .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of Alanine, 2-methyl-N-(1-oxooctyl)-?
- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or residual solvents. Strategies include:
- Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomers) by acquiring spectra at 25°C and 60°C.
- Deuteration Experiments : Exchange labile protons (e.g., -NH) with D2O to simplify <sup>1</sup>H NMR spectra.
- Computational Validation : Compare experimental IR/MS data with DFT-calculated spectra (e.g., using Gaussian 16) to confirm assignments .
Q. What read-across strategies are valid for predicting the toxicity of this compound when experimental data are limited?
- Methodological Answer : Read-across justification requires structural analogs (e.g., Sodium Cocoamphopropionate) with established toxicity profiles. Key steps:
- Structural Similarity : Align functional groups (e.g., acylated amino acids) and chain lengths (C8 vs. C12 derivatives).
- Data Gap Analysis : Use OECD QSAR Toolbox to extrapolate acute toxicity (LC50) from analogs like N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-β-alanine .
Q. How does regulatory classification impact experimental design for environmental fate studies?
- Methodological Answer : Compounds listed under Schedule 3 (IChEMS) require tiered testing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
